molecular formula C15H20N4O3S2 B10864074 methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate

methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate

Cat. No.: B10864074
M. Wt: 368.5 g/mol
InChI Key: SBHDGEOVSZEEMR-UHFFFAOYSA-N
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Description

METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE typically involves multiple steps, starting with the formation of the imidazole and thiazole rings. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]ACETATE is unique due to its dual heterocyclic structure, which combines the properties of both imidazole and thiazole rings. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H20N4O3S2

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 2-[2-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C15H20N4O3S2/c1-5-10-8(2)16-14(18-10)23-7-12(20)19-15-17-9(3)11(24-15)6-13(21)22-4/h5-7H2,1-4H3,(H,16,18)(H,17,19,20)

InChI Key

SBHDGEOVSZEEMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=NC(=C(S2)CC(=O)OC)C)C

Origin of Product

United States

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